Azetidine hydrochloride Azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 36520-39-5; 503-29-7
VCID: VC5955263
InChI: InChI=1S/C3H7N.ClH/c1-2-4-3-1;/h4H,1-3H2;1H
SMILES: C1CNC1.Cl
Molecular Formula: C3H8ClN
Molecular Weight: 93.55

Azetidine hydrochloride

CAS No.: 36520-39-5; 503-29-7

Cat. No.: VC5955263

Molecular Formula: C3H8ClN

Molecular Weight: 93.55

* For research use only. Not for human or veterinary use.

Azetidine hydrochloride - 36520-39-5; 503-29-7

Specification

CAS No. 36520-39-5; 503-29-7
Molecular Formula C3H8ClN
Molecular Weight 93.55
IUPAC Name azetidine;hydrochloride
Standard InChI InChI=1S/C3H7N.ClH/c1-2-4-3-1;/h4H,1-3H2;1H
Standard InChI Key HGQULGDOROIPJN-UHFFFAOYSA-N
SMILES C1CNC1.Cl

Introduction

Chemical Identity and Structural Properties

Azetidine hydrochloride, systematically named 1,3-propylenimine hydrochloride, is a saturated heterocyclic amine salt with the molecular formula C₃H₈ClN and a molecular weight of 93.56 g/mol . Its structure consists of a four-membered azetidine ring (C₃H₇N) protonated at the nitrogen atom and associated with a chloride counterion.

Molecular and Crystallographic Characteristics

The compound’s planar geometry arises from the hybridization of the nitrogen atom (sp³) and the constraints of the four-membered ring. X-ray crystallography reveals a puckered conformation slightly deviating from planarity, which mitigates ring strain estimated at 25.4 kcal/mol . This strain, lower than that of aziridines (27.7 kcal/mol) but higher than pyrrolidines (6.2 kcal/mol), underpins its reactivity .

Table 1: Physical and Chemical Properties of Azetidine Hydrochloride

PropertyValueSource
Melting Point>300°C (decomposes)
Boiling Point103.8°C at 760 mmHg
DensityNot reported-
Solubility in Water103.8 g/L at 25°C
Flash Point152°C
HygroscopicityHigh

The high melting point (>300°C) reflects strong ionic interactions between the azetidinium cation and chloride anion . Its solubility in water is attributed to polar interactions, while hygroscopicity necessitates storage under inert conditions .

Synthesis and Reactivity

Traditional Synthetic Routes

Azetidine hydrochloride is typically synthesized via ring-closing reactions or ammonia elimination processes. A classical method involves the cyclization of 1,3-diaminopropane derivatives under acidic conditions:

H2N(CH2)3NH2+HClC3H8ClN+NH3\text{H}_2\text{N}(\text{CH}_2)_3\text{NH}_2 + \text{HCl} \rightarrow \text{C}_3\text{H}_8\text{ClN} + \text{NH}_3

This reaction proceeds through intramolecular nucleophilic attack, forming the strained azetidine ring . Alternative approaches include the Hofmann-Löffler reaction, which utilizes photochemical conditions to generate cyclic amines from linear precursors .

Modern Catalytic Methods

Recent advancements emphasize transition metal catalysis. For example, palladium-catalyzed C–N coupling enables the synthesis of substituted azetidines from allylic amines and aryl halides :

CH2=CHCH2NH2+ArXPd(0)ArCH2C3H6NHCl\text{CH}_2=\text{CHCH}_2\text{NH}_2 + \text{ArX} \xrightarrow{\text{Pd(0)}} \text{ArCH}_2\text{C}_3\text{H}_6\text{N} \cdot \text{HCl}

Such methods improve regioselectivity and yield compared to traditional routes .

Reactivity Profile

The ring strain of azetidine hydrochloride drives its participation in ring-opening reactions and functionalization. Key reactions include:

  • Nucleophilic ring-opening: Attack by water or alcohols generates β-amino alcohols, valuable in peptidomimetic synthesis .

  • Electrophilic substitution: Quaternization at nitrogen enhances solubility for pharmaceutical formulations .

  • Cross-coupling: Suzuki-Miyaura reactions introduce aryl groups for drug candidate diversification .

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

Azetidine hydrochloride is a precursor to β-lactam antibiotics and kinase inhibitors. For instance, its incorporation into the scaffold of ibrutinib analogs improves target binding affinity . The compound’s rigidity also aids in reducing conformational entropy in drug-receptor interactions .

Polymer Science

The strained ring facilitates ring-opening polymerization (ROP) to produce polyazetidines, which exhibit high thermal stability and are used in coatings and adhesives . Catalytic ROP using aluminum salen complexes yields polymers with controlled molecular weights .

Biochemical Research

As a biochemical reagent, azetidine hydrochloride modulates enzyme activity in studies of nitrogen metabolism. Its ability to inhibit histone deacetylases (HDACs) has been explored in epigenetic research .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Chiral phosphine ligands enable enantioselective synthesis of azetidine derivatives, addressing challenges in stereocontrol . For example, iridium-catalyzed hydrogenation achieves >90% enantiomeric excess (ee) for tetrasubstituted azetidines .

Drug Discovery

Azetidine-containing compounds are being evaluated as SARS-CoV-2 main protease inhibitors and BTK inhibitors for oncology . Their metabolic stability and bioavailability make them superior to larger heterocycles.

Sustainable Chemistry

Electrochemical synthesis methods using renewable energy sources are emerging. Paired electrolysis converts nitroalkanes to azetidines with 75% Faradaic efficiency, minimizing waste .

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